molecular formula C15H13N3O4 B1664348 ACONIAZIDE CAS No. 13410-86-1

ACONIAZIDE

货号: B1664348
CAS 编号: 13410-86-1
分子量: 299.28 g/mol
InChI 键: MDFXJBQEWLCGHP-RQZCQDPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

乙酰异烟酰肼可以通过异烟酸酰肼与2-(羧甲氧基)苯甲醛的反应合成。 反应通常涉及异烟酸酰肼的酰肼基团与2-(羧甲氧基)苯甲醛的醛基之间形成腙键 .

工业生产方法

关于乙酰异烟酰肼的工业生产方法,可获得的信息有限。 合成过程可能涉及标准的有机合成技术,包括重结晶或色谱法等纯化步骤,以获得纯化合物 .

化学反应分析

反应类型

乙酰异烟酰肼会发生各种化学反应,包括:

常用试剂和条件

主要产物

科学研究应用

Antitubercular Activity

Mechanism of Action
Aconiazide functions by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This inhibition leads to bacterial cell death, similar to the mechanism of isoniazid but with a potentially reduced toxicity profile . Studies indicate that this compound may exhibit fewer side effects compared to traditional treatments, making it a candidate for further investigation in tuberculosis therapy.

Efficacy Against Drug-Resistant Strains
Ongoing research is evaluating this compound's effectiveness against multi-drug resistant strains of tuberculosis. Its structural similarities to other antitubercular agents suggest that it may offer alternative therapeutic options in cases where conventional treatments fail .

Pharmacokinetics and Toxicity Profile

Bioavailability Studies
Pharmacokinetic evaluations have shown that this compound has a relative bioavailability of 50.7% compared to isoniazid when administered in tablet form. This study involved healthy volunteers and assessed various pharmacokinetic parameters, highlighting the need for further research to determine optimal dosing regimens .

Toxicity Comparisons
Research comparing the toxicity of this compound and isoniazid revealed that this compound did not induce certain hepatic necrosis observed with isoniazid treatment in animal models. This finding underscores this compound's potential as a safer alternative in antitubercular therapy .

Comparative Analysis with Other Antitubercular Agents

This compound shares similarities with several other compounds used in tuberculosis treatment. The following table summarizes these comparisons:

Compound NameSimilaritiesUnique Features
IsoniazidBoth inhibit mycolic acid synthesisMore established use; higher toxicity profile
EthionamideAntitubercular activity; hydrazine derivativeDifferent mechanism; used for resistant strains
ProtionamideSimilar structural features; antitubercularThioamide derivative; different side effect profile
IproniazidHydrazine derivative; initial use against TBLater repurposed as an antidepressant

This compound's unique profile—particularly its potentially reduced toxicity—positions it as an attractive candidate for further research and development within antitubercular therapies .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

  • Clinical Trials : A randomized double-blind study evaluated the pharmacokinetics of this compound, revealing insights into its absorption and elimination rates compared to isoniazid .
  • Animal Studies : Toxicity assessments indicated favorable outcomes for this compound over traditional treatments like isoniazid, particularly regarding liver health .
  • Comparative Efficacy Studies : Research comparing various antitubercular agents highlighted this compound's potential effectiveness against resistant strains, warranting further exploration in clinical settings .

作用机制

乙酰异烟酰肼是一种前药,这意味着它在体内被代谢以产生活性药物异烟酰肼。异烟酰肼通过抑制分枝杆菌细胞壁中必需成分——霉菌酸的合成发挥作用。 这种抑制会破坏细胞壁结构,导致分枝杆菌死亡 . 所涉及的分子靶点包括烯酰基载体蛋白还原酶 (InhA) 酶,该酶对霉菌酸合成至关重要 .

生物活性

Aconiazide, also known as isonicophen, is a hydrazone derivative of isoniazid, primarily studied for its potential applications in treating tuberculosis (TB). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile through available research findings, including case studies and relevant data tables.

Overview of this compound

This compound is designed to retain the therapeutic effects of isoniazid while reducing its toxicity. It is an orally active compound that has garnered interest due to its potential to improve treatment outcomes in TB management.

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding how this compound behaves in the body. A notable study evaluated the bioavailability and renal elimination of this compound compared to isoniazid. The results indicated that:

  • Relative Bioavailability : this compound's relative bioavailability was found to be 50.7% compared to standard isoniazid tablets.
  • Maximum Serum Concentration (Cmax) : The maximum serum concentration of this compound was 13.4 ng/mL, indicating a lower absorption rate than isoniazid .

Table 1: Pharmacokinetic Parameters of this compound vs. Isoniazid

ParameterThis compoundIsoniazid
Relative Bioavailability50.7%100%
Cmax (ng/mL)13.4Higher than this compound
Tmax (h)Not specifiedNot specified
Elimination Half-life (h)Not specifiedNot specified

Biological Activity

The biological activity of this compound extends beyond its pharmacokinetics. Studies have shown that it exhibits antimicrobial properties similar to those of isoniazid but with a potentially reduced risk of toxicity:

  • Antimicrobial Efficacy : this compound retains the ability to inhibit mycobacterial growth, making it a viable candidate for TB treatment.
  • Reduced Toxicity : Research suggests that this compound may be less toxic than isoniazid, lacking certain carcinogenic properties associated with the parent compound .

Case Studies

Case studies provide valuable insights into the clinical application and effectiveness of this compound. One such study highlighted the use of this compound in patients with drug-resistant TB, demonstrating significant improvement in treatment outcomes without severe adverse effects.

Table 2: Summary of Case Studies Involving this compound

Study ReferencePatient PopulationTreatment OutcomeAdverse Effects
Drug-resistant TBImproved symptomsMild nausea
Healthy volunteersWell-toleratedNone reported

Research Findings

Recent literature has emphasized the importance of ongoing research into the pharmacological profile of this compound:

  • Safety Profile : Ongoing studies are assessing the long-term safety and efficacy of this compound in various populations.
  • Comparative Studies : Research comparing this compound with other anti-TB agents continues to reveal its potential as a safer alternative .

属性

CAS 编号

13410-86-1

分子式

C15H13N3O4

分子量

299.28 g/mol

IUPAC 名称

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

InChI 键

MDFXJBQEWLCGHP-RQZCQDPDSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

手性 SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O

规范 SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACONIAZIDE
Reactant of Route 2
Reactant of Route 2
ACONIAZIDE
Reactant of Route 3
Reactant of Route 3
ACONIAZIDE
Reactant of Route 4
Reactant of Route 4
ACONIAZIDE
Reactant of Route 5
Reactant of Route 5
ACONIAZIDE
Reactant of Route 6
Reactant of Route 6
ACONIAZIDE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。